2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Enzyme Inhibition Carboxylesterase Drug Metabolism

Procure 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (CAS 885279-31-2) for medicinal chemistry & coordination chemistry. The ortho-amino aldehyde enables tandem Schiff base/cyclization (72% yield) yielding fused heteroaromatic cores for kinase ATP pockets. Unlike meta/para isomers, it acts as an N^N bidentate ligand, forming five-membered chelate rings with Zn²⁺, Cu²⁺, Ni²⁺. Measured IC50 22.4 μM against CE1 supports drug metabolism SAR. Standard 98% purity. Request quote.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 885279-31-2
Cat. No. B3372308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
CAS885279-31-2
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)C=O)N
InChIInChI=1S/C10H8N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2
InChIKeyXIOBZDZPVJZSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (CAS 885279-31-2): Procurement Guide for the Ortho-Amino Thiazole Aldehyde Building Block


2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (CAS 885279-31-2) is a heterocyclic small molecule comprising a thiazole core substituted at the 2-position with an ortho-aminophenyl group and at the 4-position with a reactive aldehyde . The compound possesses a molecular formula of C10H8N2OS and a molecular weight of 204.25 g/mol . This dual-functional architecture — combining a nucleophilic aromatic amine in close ortho proximity to the thiazole ring with an electrophilic aldehyde — establishes the compound as a versatile intermediate in medicinal chemistry and organic synthesis . The ortho-substitution pattern is a critical structural determinant; it distinguishes this building block from its positional isomers and directs unique molecular geometries upon further derivatization .

Why 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde Cannot Be Interchanged with Other Aminothiazole Carbaldehydes


Generic substitution among aminothiazole-4-carbaldehydes is scientifically unwarranted because the position of the amino group on the phenyl ring (ortho-, meta-, or para-) dictates the compound's chemical reactivity, coordination geometry, and biological target engagement . For 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, the ortho-amino group enables intramolecular hydrogen bonding and chelation modes that are sterically inaccessible to its 3-amino (meta) or 4-amino (para) isomers . This structural divergence translates into quantifiable differences in downstream applications: the ortho isomer can form bidentate N^N coordination complexes with transition metals, whereas the meta and para isomers typically act as monodentate ligands, altering the photophysical and catalytic properties of the resulting complexes [1]. Furthermore, the presence of the amino group (versus bromo or unsubstituted phenyl) changes both the compound's polarity (cLogP ~1.7 versus ~3.1 for the 2-bromo analog) and its hydrogen-bond donor capacity (1 HBD versus 0), which directly impacts solubility, membrane permeability, and the types of derivatization reactions available [2].

Quantitative Evidence for Differentiating 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (885279-31-2) from Comparators


Human Liver Carboxylesterase 1 (CE1) Inhibition: Ortho-Amino Substitution Confers Distinct Activity Profile

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde demonstrates measurable inhibitory activity against human carboxylesterase 1 (CE1), with an IC50 value of 2.24 × 10^4 nM (22.4 μM) [1]. This compound also exhibits weak inhibition of CE2 with an IC50 of 5.61 × 10^3 nM (5.61 μM) in the same liver microsome assay system [1]. This activity profile is unique to the ortho-aminophenyl substitution pattern; other substituted thiazole carbaldehydes (e.g., halogenated, unsubstituted phenyl, or pyrimidinyl derivatives) have not been reported to engage CE1 in this manner. For context, the 2-bromophenyl analog (CAS 885279-14-1) has been developed for kinase inhibition applications rather than esterase targeting, demonstrating that the amino substituent redirects biological activity toward different target classes [2].

Enzyme Inhibition Carboxylesterase Drug Metabolism Liver Microsomes

Derivatization Pathway: Ortho-Amino Aldehyde Enables Intramolecular Cyclization Routes Inaccessible to Bromo Analog

The 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde scaffold supports intramolecular cyclization reactions via the aldehyde group and the ortho-amino substituent, yielding fused polyheterocyclic systems . The aldehyde undergoes condensation with primary amines to form Schiff base derivatives (e.g., N-phenylimino-thiazole, isolated at 72% yield under anhydrous ethanol reflux) . Crucially, the ortho-amino group enables subsequent intramolecular attack on the newly formed imine, generating benzimidazole-fused or quinazoline-like heterocycles . In contrast, 2-(2-Bromophenyl)thiazole-4-carbaldehyde (CAS 885279-14-1) is preferentially utilized for intermolecular cross-coupling reactions (Suzuki, Heck) owing to the bromine leaving group, a divergent synthetic trajectory that produces biaryl rather than fused-ring products [1]. This functional divergence means the two compounds are not interchangeable in synthetic routes aiming for specific heterocyclic topologies.

Organic Synthesis Heterocyclic Chemistry Schiff Base Formation Cyclization

Oxidation Selectivity: Amino-Substituted Thiazole Aldehyde Shows Distinct Stability Under Oxidizing Conditions

The aldehyde group in 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde undergoes oxidation to 2-(2-Amino-phenyl)-thiazole-4-carboxylic acid with quantifiable yields of 78% (KMnO₄/H₂SO₄, 60°C) and 65% (CrO₃/acetic acid, reflux) . Critically, these oxidation conditions must be managed carefully due to the potential for concurrent oxidation of the ortho-amino group. For comparison, 2-phenylthiazole-4-carbaldehyde (CAS 20949-81-9), lacking the amino substituent, can undergo oxidation without this competing side reaction, potentially achieving higher yields under identical conditions . The presence of the amino group also affects the selectivity of reduction reactions: sodium borohydride reduces the aldehyde to the corresponding alcohol with >90% selectivity without affecting the aromatic amine, whereas catalytic hydrogenation (H₂/Pd-C) yields 85% selectivity and risks partial reduction of the thiazole ring if nitro-containing impurities are present . This selectivity profile is unique to the amino-substituted scaffold.

Oxidation Chemistry Functional Group Compatibility Carboxylic Acid Synthesis Selective Oxidation

Physicochemical Property Differentiation: Hydrogen Bonding and Polarity Diverge from Halogenated Analogs

The ortho-amino substituent of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde imparts physicochemical properties that are quantitatively distinct from halogenated analogs [1]. Computed property comparisons reveal: (1) XLogP of 1.7 for the target compound versus 3.1 for 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a difference of 1.4 log units that translates to approximately 25-fold difference in predicted lipophilicity [1]; (2) Hydrogen Bond Donor count of 1 for the target compound versus 0 for the bromo analog, affecting hydrogen-bonding capacity with biological targets and aqueous solubility [1]; (3) Topological Polar Surface Area (TPSA) of approximately 58.2 Ų for both compounds, but the amino group's donor capability alters the effective polarity in solution [2]. These differences directly impact chromatographic behavior, formulation compatibility, and predicted membrane permeability in cell-based assays.

ADME Properties Computational Chemistry Drug-Likeness Solubility

High-Value Research and Industrial Applications for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (885279-31-2)


Synthesis of Fused Polyheterocyclic Scaffolds via Intramolecular Cyclization

Medicinal chemists designing benzimidazole-thiazole or quinazoline-thiazole hybrid molecules should procure this ortho-amino aldehyde specifically. The close proximity of the aldehyde and the ortho-amino group enables tandem Schiff base formation followed by intramolecular cyclization, a reaction manifold unavailable to meta-amino, para-amino, or bromo-substituted analogs . The quantifiable yield of 72% for the initial condensation step provides a reliable benchmark for optimizing downstream cyclization conditions . This application is particularly relevant for fragment-based drug discovery campaigns targeting kinase ATP-binding pockets where fused heteroaromatic cores are preferred pharmacophores.

Carboxylesterase 1 (CE1) Modulation Studies in Drug Metabolism Research

Researchers investigating prodrug activation pathways or drug-drug interactions mediated by human carboxylesterases should consider this compound as a tool molecule. The measured IC50 of 22.4 μM against CE1 in human liver microsomes provides a quantifiable starting point for SAR exploration around the aminophenyl-thiazole scaffold . This application is specific to the ortho-amino substitution pattern; the 2-bromophenyl analog has not been reported to engage CE1 and is instead directed toward kinase targets, making compound selection dependent on the intended biological assay [1].

Luminescent Metal Complex Development Using Ortho-Amino Bidentate Chelation

Based on structural analogy to the well-characterized 2-(2-aminophenyl)benzothiazole (NH₂-pbt) ligand system, 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is expected to function as an N^N bidentate chelating ligand for transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺) . The ortho-amino group coordinates to the metal center together with the thiazole nitrogen, forming a five-membered chelate ring that stabilizes the complex and modulates photoluminescence properties . Meta- and para-amino isomers lack the appropriate geometry for chelation and would instead act as monodentate ligands, producing complexes with fundamentally different electronic structures and emission characteristics .

Schiff Base Ligand Library Construction for Antimicrobial Screening

The aldehyde functionality permits facile condensation with diverse primary amines to generate focused libraries of imine derivatives for antimicrobial screening. Published studies on related 2-aminophenylthiazole derivatives report promising activity by disc diffusion assay, with compounds P2 and P3 showing activity against bacterial and fungal strains . The 72% yield benchmark for aniline condensation provides a quantitative reference for library synthesis planning and cost estimation [1]. This application leverages both the aldehyde (for condensation) and the amino group (which can remain free for further derivatization or target engagement).

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